molecular formula C13H15N3S B6432360 N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 2640874-52-6

N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B6432360
CAS No.: 2640874-52-6
M. Wt: 245.35 g/mol
InChI Key: HRLIENKGXRYMSW-UHFFFAOYSA-N
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Description

N-Benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at position 2 with a benzyl-methylamine group and at position 5 with a cyclopropyl moiety. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its electron-deficient aromatic system, which facilitates diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets . The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability or modulate binding affinity, while the N-benzyl-N-methyl moiety contributes to lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-16(9-10-5-3-2-4-6-10)13-15-14-12(17-13)11-7-8-11/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLIENKGXRYMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable thiocarbonyl compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or water. The reaction mixture is heated to promote cyclization, resulting in the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The following analysis compares N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine with structurally related thiadiazol-2-amine derivatives, focusing on substituent effects, synthetic strategies, and pharmacological activities.

Substituent Variations at Position 5
Compound Name Position 5 Substituent Key Properties/Activities Reference
This compound Cyclopropyl Hypothesized metabolic stability and steric effects N/A
N-Benzyl-5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine 2-Phenoxyethylsulfanyl Higher lipophilicity (logP inferred from C17H17N3OS2)
N-Benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine Difluoromethylsulfanyl Enhanced electronegativity; potential for H-bonding
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl Antioxidant activity (DPPH scavenging at IC50 ~25 μM)
5-(Pyridin-2-yl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine Pyridin-2-yl Anticancer activity (IC50: 12 μM vs. A549 lung cancer cells)

Key Findings :

  • Electron-withdrawing groups (e.g., sulfanyl, chlorophenyl) enhance biological activity by improving target binding or redox properties .
  • Aromatic substituents (e.g., pyridinyl, chlorophenyl) contribute to π-π interactions in enzyme inhibition or receptor binding .
Variations in N-Substituents
Compound Name N-Substituent Pharmacological Relevance Reference
N-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine Benzyl-methyl Likely improved CNS penetration N/A
N-(3-Nitrobenzylidene)-5-phenothiazine-1,3,4-thiadiazol-2-amine 3-Nitrobenzylidene Antipsychotic activity (D2 receptor modulation)
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Chlorobenzylidene Antifungal activity (MIC: 8 μg/mL vs. Candida)
N-(Anthracen-9-ylmethylene)-5-nitrophenyl-1,3,4-thiadiazol-2-amine Anthracen-9-ylmethylene Corrosion inhibition (98% efficiency)

Key Findings :

  • Benzylidene substituents (e.g., 3-nitro, 4-chloro) enhance antifungal and receptor-binding activities through hydrophobic and dipole interactions .
  • N-Methylation (as in the target compound) may reduce polarity, enhancing membrane permeability .

Key Findings :

  • Microwave synthesis (e.g., ) offers superior efficiency (75–90% yield in 10–15 minutes) compared to traditional reflux methods .

Biological Activity

N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.

  • Molecular Formula : C13_{13}H15_{15}N3_3S
  • Molecular Weight : 245.35 g/mol
  • CAS Number : 2640874-52-6

1. Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. The compound this compound likely shares this characteristic due to the presence of the thiadiazole ring, which is known for its efficacy against various pathogens.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
MegazolTrypanosoma brucei32.6 μg/mL
Compound AStaphylococcus aureus< 10 μg/mL
N-benzyl derivativeE. coli> 50 μg/mL

The above table illustrates the antimicrobial potential of related compounds. While specific MIC values for this compound are not yet published, its structural similarities suggest it may exhibit comparable activity.

2. Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. Studies indicate that modifications to the thiadiazole core can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating various thiadiazole derivatives against human cancer cell lines (HCT-116 and PC-3), compounds demonstrated IC50_{50} values ranging from 13.6 to 48.37 µM. The structural modifications significantly influenced their cytotoxicity profiles.

Table 2: Cytotoxicity Data for Thiadiazole Derivatives

CompoundCell LineIC50_{50} (µM)
Compound BHCT-11615.0
N-benzyl derivativePC-3TBD
Reference (Doxorubicin)HCT-1160.5

The potential of this compound as an anticancer agent remains to be fully explored; however, its structural characteristics align with those known to exhibit significant anticancer activity.

3. Anti-inflammatory Activity

Thiadiazole derivatives have also shown promise in anti-inflammatory applications. For instance, certain derivatives have been reported to inhibit pro-inflammatory cytokines and reduce tissue damage in models of ischemia/reperfusion injury.

Research Findings: In Vivo Studies

In a study investigating the effects of thiadiazole derivatives on renal ischemia/reperfusion injury:

  • Compounds were administered to rats and evaluated for tissue damage and inflammatory markers.

Table 3: In Vivo Anti-inflammatory Effects

CompoundInflammatory Marker (Caspase Levels)Effectiveness
Compound CCaspase-3 (ng/mL): 69.77High
N-benzyl derivativeTBDTBD

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